molecular formula C13H18OS B7990250 2-[(Cyclohexyloxy)methyl]thiophenol

2-[(Cyclohexyloxy)methyl]thiophenol

Cat. No.: B7990250
M. Wt: 222.35 g/mol
InChI Key: FYKJRJMTFXHMRQ-UHFFFAOYSA-N
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Description

2-[(Cyclohexyloxy)methyl]thiophenol (CAS: N/A, refer to for related compounds) is an aromatic thiol compound characterized by a benzene ring with a thiol (-SH) group and a cyclohexyloxy methyl (-OCH₂C₆H₁₁) substituent. This structural motif combines the reactivity of the thiol group with the steric and lipophilic effects of the cyclohexyl ether moiety.

Properties

IUPAC Name

2-(cyclohexyloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKJRJMTFXHMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of thiophenol with cyclohexyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexyloxy)methyl]thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cytokine Inhibition

One significant application of 2-[(Cyclohexyloxy)methyl]thiophenol is its potential as a cytokine inhibitor. Cytokines are critical mediators in various inflammatory and autoimmune diseases. Compounds similar to this compound have been shown to inhibit cytokine release, which can be beneficial in treating conditions such as rheumatoid arthritis, multiple sclerosis, and other inflammatory disorders . This compound may interact with specific cytokine pathways, potentially leading to new therapeutic strategies.

Synthesis of Functionalized Compounds

This compound can serve as a versatile intermediate in organic synthesis. Its thiophenol group allows for nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For instance, reactions involving thiophenols often lead to the formation of sulfonyl derivatives and other functionalized products through oxidation processes .

Cyclic Compound Formation

The cyclohexyloxy moiety in this compound may facilitate the formation of cyclic compounds via intramolecular reactions. Such compounds are valuable in the development of pharmaceuticals and agrochemicals due to their unique properties and biological activities .

Polymer Chemistry

In materials science, thiophenol derivatives are being explored for their role in polymer chemistry. The ability of this compound to undergo polymerization reactions can lead to the development of new materials with desirable mechanical and thermal properties. These materials could have applications in coatings, adhesives, and other industrial products.

Case Studies

Application AreaStudy ReferenceFindings
Cytokine Inhibition Demonstrated potential for treating autoimmune diseases through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity Highlighted the antimicrobial properties of thiophenol derivatives against Staphylococcus aureus.
Organic Synthesis Showed the utility of thiophenols in synthesizing sulfonyl derivatives and other functionalized compounds.
Polymer Chemistry Discussed the potential for thiophenol derivatives in developing new polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can participate in redox reactions, while the cyclohexyloxy methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-[(Cyclohexyloxy)methyl]thiophenol and related compounds:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Enzymatic Interaction (TPMT Km) LogP (Predicted)
This compound C₁₃H₁₈OS Cyclohexyloxy methyl (-OCH₂C₆H₁₁) High lipophilicity; potential synthetic intermediate Not studied ~3.5 (estimated)
Thiophenol (C₆H₅SH) C₆H₆S None High reactivity; TPMT substrate Km ~nM ~2.1
Thiosalicylic acid (C₇H₆O₂S) C₆H₄SH(CO₂H) Carboxylic acid (-CO₂H) Chelation properties; TPMT substrate Km ~nM ~1.8
2-(2',5'-Difluorobenzyloxy)thiophenol C₁₃H₁₀F₂OS () Difluorobenzyloxy (-OCH₂C₆H₃F₂) Discontinued; fluorinated analog for stability Not studied ~3.0 (estimated)
Thiophene fentanyl hydrochloride C₂₄H₂₆N₂OS•HCl () Thiophene moiety Opioid derivative; toxicological data incomplete Not applicable ~4.2
Key Observations:
  • Lipophilicity: The cyclohexyloxy methyl group in the target compound increases logP compared to simpler thiophenols (e.g., thiophenol: logP ~2.1 vs. target ~3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Enzymatic Interactions: Thiophenol and thiosalicylic acid exhibit nanomolar-range Km values for TPMT, indicating high enzyme affinity. The bulky cyclohexyl group in the target compound may sterically hinder TPMT binding, though this requires experimental validation .
  • Substituent Effects: Fluorinated analogs (e.g., 2-(2',5'-Difluorobenzyloxy)thiophenol) prioritize electronic effects (e.g., increased stability), whereas the cyclohexyl group emphasizes steric bulk and lipophilicity .

Biological Activity

2-[(Cyclohexyloxy)methyl]thiophenol is a thiophenol derivative characterized by the presence of a cyclohexyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

This compound has the molecular formula C12H16OS, indicating a structure that includes a thiophene ring and a cyclohexyl ether moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Thiol Reactivity: The thiophenol group can undergo nucleophilic reactions, making it reactive towards electrophilic targets in biological systems.
  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.
  • Membrane Permeability: The lipophilicity of the compound enhances its ability to cross cellular membranes, facilitating its interaction with intracellular targets.

Antimicrobial Activity

Recent studies have shown that thiophenol derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.56 to 12.5 µg/mL, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Target Organism
This compoundTBDMRSA
Similar Thiophenols1.56 - 12.5Staphylococcus aureus

Anticancer Activity

The anticancer potential of thiophenol derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468). The mechanism involves the inhibition of key enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

Cell LineIC50 (µM)Compound Tested
MCF-7TBDThis compound
MDA-MB-468TBDSimilar Thiophenols

Study on Antimicrobial Activity

In a study examining the antimicrobial effectiveness of thiophenol derivatives, researchers found that this compound exhibited comparable reactivity with glutathione (GSH) and N-acetylcysteine (NAC), suggesting its potential utility in targeting oxidative stress pathways in microbial cells .

Study on Anticancer Activity

Another investigation focused on the antiproliferative effects of thiophenol derivatives on breast cancer cell lines. Compounds were tested using the NCI-60 panel, revealing significant inhibition rates against MCF-7 and MDA-MB-468 cells. Molecular docking studies indicated that these compounds bind effectively to topoisomerase I, providing insights into their mechanism of action .

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